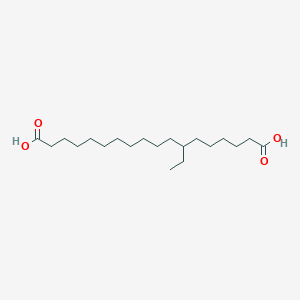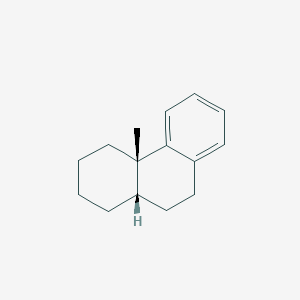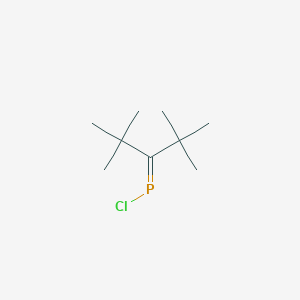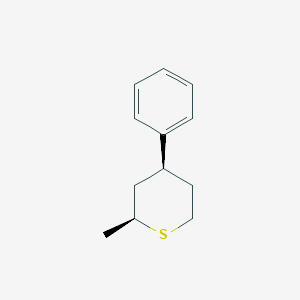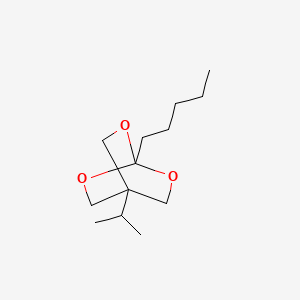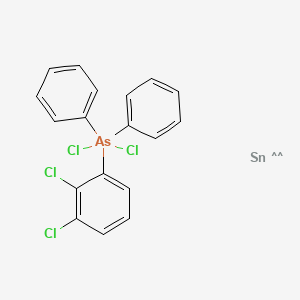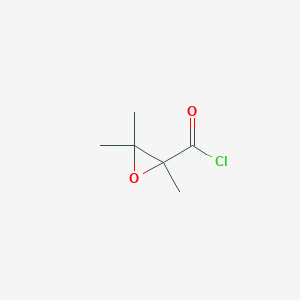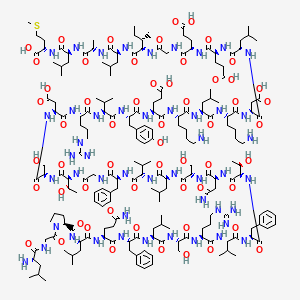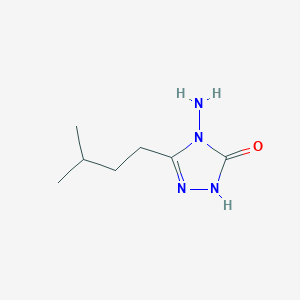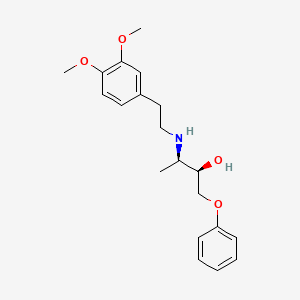
2-Butanol, 3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-phenoxy-, (R*,R*)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanol, 3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-phenoxy-, (R*,R*)- is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-phenoxy-, (R*,R*)- typically involves the enantioselective reduction of precursor molecules. One common method is the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines using chiral hydride reducing agents or hydrogenation with a chiral catalyst . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Butanol, 3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-phenoxy-, (R*,R*)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
2-Butanol, 3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-phenoxy-, (R*,R*)- has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Butanol, 3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-phenoxy-, (R*,R*)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Substituted-3,4-dihydroisoquinolines: These compounds share structural similarities and are often used in similar applications.
Phenoxyethanol derivatives: These molecules have comparable functional groups and chemical properties.
Uniqueness
2-Butanol, 3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-1-phenoxy-, (R*,R*)- stands out due to its unique combination of functional groups and chiral centers, which confer specific reactivity and biological activity.
Propiedades
Número CAS |
75491-97-3 |
|---|---|
Fórmula molecular |
C20H27NO4 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
(2R,3R)-3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-phenoxybutan-2-ol |
InChI |
InChI=1S/C20H27NO4/c1-15(18(22)14-25-17-7-5-4-6-8-17)21-12-11-16-9-10-19(23-2)20(13-16)24-3/h4-10,13,15,18,21-22H,11-12,14H2,1-3H3/t15-,18+/m1/s1 |
Clave InChI |
VKMNJHLSSLHURQ-QAPCUYQASA-N |
SMILES isomérico |
C[C@H]([C@H](COC1=CC=CC=C1)O)NCCC2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC(C(COC1=CC=CC=C1)O)NCCC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


